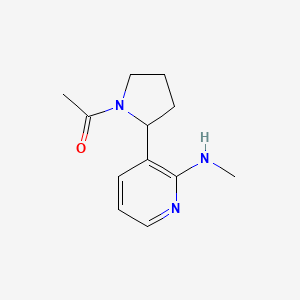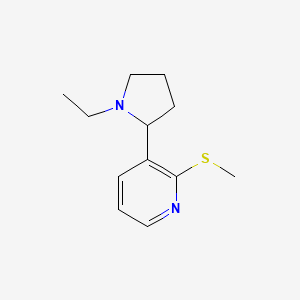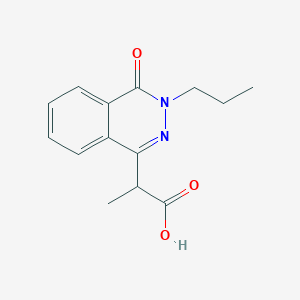![molecular formula C13H17N3 B11800883 (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a cyclobutyl group and a benzimidazole moiety in its structure suggests potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Cyclobutyl Group: The cyclobutyl group can be introduced via a cyclization reaction involving appropriate precursors.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yield and purity. Continuous flow synthesis and other advanced techniques may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Chemical Synthesis: Utilization in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Application in the production of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of ®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores.
Cyclobutyl-Containing Compounds: Molecules with cyclobutyl groups.
Uniqueness
The unique combination of a cyclobutyl group and a benzimidazole moiety in ®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine may confer distinct pharmacological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
(1R)-1-(1-cyclobutylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3/t9-/m1/s1 |
Clé InChI |
QLKZEIPFTZJBAM-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=NC2=CC=CC=C2N1C3CCC3)N |
SMILES canonique |
CC(C1=NC2=CC=CC=C2N1C3CCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















